dodoviscin A
Overview
Description
Dodoviscin A is a natural product found in Dodonaea viscosa . It is a pigmentation-altering agent that can inhibit melanin biosynthesis induced by 3-isobutyl-1-methylxanthine and PD98059 .
Molecular Structure Analysis
Dodoviscin A has a molecular formula of C27H32O9 . Its structure includes a chromen-4-one moiety and two phenyl groups, which are substituted with hydroxy and methoxy groups .Physical And Chemical Properties Analysis
Dodoviscin A has a molecular weight of 500.5 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 9 . Its exact mass and monoisotopic mass are 500.20463259 g/mol .Scientific Research Applications
Inhibition of Extracellular Signal-Regulated Protein Kinase 2 (ERK2)
- Scientific Field: Pharmacological Research and Drug Discovery .
- Summary of the Application: Dodoviscin A has been identified as an inhibitor of ERK2, a protein kinase implicated in many cellular processes including cell growth, differentiation, and apoptosis . This discovery is significant as overexpression of kinases like ERK2 contributes to the pathogenesis of many diseases, such as cancer, inflammation, and neurodegenerative diseases .
- Methods of Application or Experimental Procedures: The identification of dodoviscin A as an ERK2 inhibitor was achieved through a multi-stage virtual screening-in vitro biological validation system. This involved machine learning classification models, ADME/T prediction, and structure-based molecular docking .
- Results or Outcomes: Dodoviscin A exhibited acceptable inhibitory activity on ERK2 with an IC50 value of 10.79 μm .
Inhibition of Melanin Biosynthesis
properties
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-5-(4-hydroxy-3-methylbutyl)phenyl]-3,6-dimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O9/c1-13(2)18(29)10-16-9-17(8-15(22(16)31)7-6-14(3)12-28)25-27(35-5)24(33)21-20(36-25)11-19(30)26(34-4)23(21)32/h8-9,11,14,18,28-32H,1,6-7,10,12H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFIZXLDARFSIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)CC(C(=C)C)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dodoviscin A |
Citations
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